[1,1'-Biphenyl]-3,4',5-tricarboxylic acid

Metal-Organic Frameworks Porosity Surface Area

Researchers designing MOFs for gas storage and catalysis often encounter topological constraints imposed by symmetric tricarboxylate linkers. H3BPT (CAS 677010-20-7) resolves this through its C2v-symmetric carboxylate geometry, which enforces incorporation of both paddlewheel and trinuclear metal clusters within a single framework, enabling rare [3,4,6]-connected nets inaccessible to symmetric analogs. • Cu-H3BPT MOFs: 3100 m²/g Langmuir surface area & 5.7 wt% H₂ uptake (77 K, 45 bar). • Two distinct coordinatively unsaturated metal sites enable tandem/cascade catalysis. • ≥98% purity, white crystalline powder, consistent batch quality for reproducible synthesis.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 677010-20-7
Cat. No. B1662029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-3,4',5-tricarboxylic acid
CAS677010-20-7
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21)
InChIKeyLQEZHWGJSWHXPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Biphenyl]-3,4',5-tricarboxylic Acid Technical Profile


[1,1'-Biphenyl]-3,4',5-tricarboxylic acid (H3BPT, CAS 677010-20-7) is an unsymmetrically substituted aromatic tricarboxylate linker (C2v symmetry) with molecular formula C15H10O6 and molecular weight 286.24 g/mol . The compound is available as a white to off-white crystalline powder with purity typically ≥96% and a melting point exceeding 300°C . Its asymmetric carboxylate arrangement enables coordination polymers with distinct structural topologies not accessible to symmetric tricarboxylate analogs, making it a differentiated building block for metal-organic framework (MOF) synthesis .

Unsymmetrical C2v tricarboxylate linker geometry
Enables distinct MOF topologies not accessible to symmetric analogs
Coordination polymer building block for porosity and cluster diversity studies

Why [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid Is Irreplaceable


Symmetric tricarboxylate linkers such as 1,3,5-benzenetricarboxylic acid (H3BTC) produce MOFs with predictable, high-symmetry topologies (e.g., HKUST-1), whereas the reduced C2v symmetry of H3BPT forces the incorporation of multiple distinct metal cluster motifs within a single framework [1]. This desymmetrization strategy enables structural features—including rare trinuclear metal clusters and [3,4,6]-connected nets—that are sterically impossible with symmetric ligands, directly translating to differentiated porosity, gas sorption behavior, and catalytic site heterogeneity [2]. Generic substitution therefore fails because the specific carboxylate geometry of H3BPT is the structural determinant of these unique framework architectures and their associated performance properties.

H3BPT (C2v) Mixed metal cluster motifs, unique [3,4,6]-connected nets
Symmetric linker (e.g., H3BTC) Uniform paddlewheel clusters, predictable high-symmetry topologies
Topology control Desymmetrization forces differentiated pore architectures
Limited architecture Symmetric ligand geometry restricts structural diversity

Generic substitution may alter framework topology and sorption behavior; direct interchange with symmetric tricarboxylates is not supported.

Performance Evidence: [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid


Langmuir Surface Area vs. Symmetric Linker MOFs

The Cu(II)-based coordination polymer synthesized from H3BPT exhibits a Langmuir surface area of 3100 m²/g, placing it among the highest-porosity MOFs reported [1]. This value substantially exceeds the surface area of MOFs derived from symmetric tricarboxylate linkers such as H3BTC (e.g., HKUST-1, BET ≈ 1500-1800 m²/g), demonstrating that the reduced-symmetry linker enables more open framework architectures with greater accessible void volume [2].

Langmuir surface area
Context-dependent
3100 m²/g vs 1500–1800 m²/g (H3BTC)
Supports porosity screening context
Cross-study comparison; synthesis-dependent
Metal-Organic Frameworks Porosity Surface Area

Gravimetric H₂ Uptake vs. Benchmark MOFs

The Cu-H3BPT framework demonstrates an excess gravimetric H₂ uptake of 5.7 wt% at 77 K and 45 bar, with a steep rise in uptake at low pressures indicative of strong H₂-framework interactions [1]. This performance is comparable to benchmark high-surface-area MOFs such as MOF-5 (4.5 wt% at 77 K, 50 bar) and exceeds many isoreticular MOF series, underscoring the value of the unsymmetrical linker geometry for hydrogen storage applications [2].

Gravimetric H₂ uptake
Context-dependent
5.7 wt% at 77 K, 45 bar
Supports H₂ storage screening context
77 K, pressure-dependent comparison
Hydrogen Storage Cryogenic Adsorption MOF

[3,4,6]-Connected Nets with Mixed Metal Clusters

The solvothermal reaction of H3BPT with Cu(II) yields a [3,4,6]-connected coordination polymer that simultaneously incorporates both the ubiquitous dinuclear Cu(II) paddlewheel motif and the rarely observed trinuclear Cu(II) cluster within a single material [1]. In contrast, symmetric tricarboxylate linkers such as H3BTC produce frameworks with uniform metal cluster types (e.g., HKUST-1 contains only paddlewheel units) due to the higher ligand symmetry imposing homogeneous coordination environments [2]. The H3BPT-derived topology enables a 2,2,3,4,4-connected net with Schläfli symbol (10³)₂(10)₂(4²·6·10²·12)₂(4²·6·8²·10)₂(8) that is inaccessible with symmetric tricarboxylates [3].

Framework topology
Head-to-head
[3,4,6]-connected net, mixed paddlewheel and trinuclear Cu clusters
Supports topology-differentiation context
Unique net not accessible with symmetric linker
MOF Topology Coordination Chemistry Linker Design

Metal-Dependent Phase Selection

Reaction of H3BPT with different metal salts yields microporous coordination polymers Mn₃(BHTC)₂, Mg₃(BHTC)₂, and Co₃(BHTC)₂ containing hourglass metal clusters, demonstrating metal-dependent phase selection [1]. Furthermore, addition of Cu to reactions with Co(II), Fe(III), or Mn(II) produces heterobimetallic UMCM-150 isostructural analogues (Co₁Cu₂, Fe₁Cu₂, Mn₁Cu₂) containing both paddlewheel and trinuclear metal clusters, with N₂ sorption confirming no structural collapse upon metal replacement [2]. This metal-tunability is a direct consequence of the unsymmetrical carboxylate arrangement and is not observed with symmetric tricarboxylate linkers such as H3BTC, which produce fixed stoichiometries [3].

Metal-dependent phases
Class-level
5 metal compositions vs limited substitution (H3BTC)
Supports metal-composition screening
Framework integrity across substitutions
Coordination Polymers Phase Selection Heterobimetallic MOFs

Substrate-Controlled Monolayer Architecture

Self-assembled monolayers (SAMs) of H3BPT formed on Au(111)/mica substrates modified with under-potential deposited Cu and Ag layers reveal distinctly different supramolecular architectures depending on the substrate metal [1]. STM studies show that the balance between intermolecular hydrogen bonding and molecule-substrate interactions is profoundly influenced by the substrate identity, producing different packing motifs on Cu versus Ag surfaces [2]. This substrate-dependent polymorphism is a unique feature of the unsymmetrical tricarboxylate geometry; symmetric tricarboxylates typically adopt a single dominant packing motif irrespective of substrate [3].

SAM architectures
Class-level
Substrate-switchable packing on Cu vs Ag
Supports surface-architecture context
STM evidence, substrate-dependent
Self-Assembled Monolayers Surface Chemistry Molecular Electronics

Key Applications of [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid


High-Capacity Hydrogen Storage Materials

The Cu-H3BPT framework's combination of high Langmuir surface area (3100 m²/g) and competitive gravimetric H₂ uptake (5.7 wt% at 77 K, 45 bar) positions this linker as a leading candidate for the synthesis of MOFs targeting cryogenic hydrogen storage applications, particularly for fuel cell vehicles and portable power systems where gravimetric capacity is the limiting performance metric [1].

Heterogeneous Catalysis with Multi-Site Architectures

The [3,4,6]-connected topology incorporating both paddlewheel and trinuclear metal clusters creates frameworks with two distinct types of coordinatively unsaturated metal sites within the same material, enabling tandem or cascade catalytic reactions where different active sites perform sequential chemical transformations [1][2].

Tunable Desulfurization Sorbents

UMCM-150 and its heterobimetallic analogues derived from H3BPT have demonstrated efficacy as sorbents for the removal of thiophenic sulfur compounds from model fuels, with metal composition tunability allowing systematic optimization of adsorption capacity and selectivity for refinery desulfurization applications [3].

Magnetic Materials with Controllable Exchange Coupling

Coordination polymers synthesized from H3BPT exhibit tunable magnetic behavior depending on metal selection: Cu(II) frameworks display weak ferromagnetic coupling, while Mn(II) frameworks show antiferromagnetic exchange interactions, providing a versatile platform for the development of molecule-based magnetic materials and quantum information processing components [4].

Application
Selection Property
Validation Focus
Cryogenic H₂ storage research
Unsymmetrical linker enabling high-porosity frameworks
Surface area and gravimetric uptake screening
Multi-site catalysis research
Mixed metal cluster topology
Catalytic site heterogeneity assessment
Desulfurization sorbent studies
Metal-tunable framework composition
Adsorption selectivity optimization
Molecular magnetic material research
Metal-dependent magnetic coupling
Magnetic exchange interaction tuning

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